molecular formula C28H19N3O6 B2893138 [2-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate CAS No. 380484-26-4

[2-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate

Cat. No.: B2893138
CAS No.: 380484-26-4
M. Wt: 493.475
InChI Key: JPJPSBLWMKUSSR-UHFFFAOYSA-N
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Description

The molecule includes:

  • A naphthalene-1-carboxylate ester group, which contributes to aromatic stacking interactions and solubility characteristics.
  • A cyano (-CN) group at the α-position of the enone system, enhancing electron-withdrawing effects and influencing reactivity.
  • A 2-methoxy-4-nitroanilino substituent, introducing both electron-donating (methoxy) and electron-withdrawing (nitro) groups, which may modulate electronic properties and intermolecular interactions.
  • An (E)-configured enone system, which stabilizes the structure through conjugation.

Properties

IUPAC Name

[2-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19N3O6/c1-36-26-16-21(31(34)35)13-14-24(26)30-27(32)20(17-29)15-19-8-3-5-12-25(19)37-28(33)23-11-6-9-18-7-2-4-10-22(18)23/h2-16H,1H3,(H,30,32)/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJPSBLWMKUSSR-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC=CC=C2OC(=O)C3=CC=CC4=CC=CC=C43)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC=CC=C2OC(=O)C3=CC=CC4=CC=CC=C43)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate typically involves multi-step organic reactions. One common approach is the condensation reaction between a naphthalene derivative and an appropriate aniline derivative under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups, leading to the formation of corresponding oxides.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents such as thionyl chloride (SOCl₂) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro-oxides, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, [2-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate is used as a building block for synthesizing more complex molecules. Its stable aromatic structure makes it an ideal candidate for studying reaction mechanisms and developing new synthetic methodologies.

Biology

The compound’s potential biological activity is of interest in drug discovery and development. Its structural features suggest it could interact with various biological targets, making it a candidate for screening in pharmacological assays.

Medicine

In medicine, derivatives of this compound may exhibit therapeutic properties, such as anti-inflammatory or anticancer activities. Research is ongoing to explore its potential as a lead compound for developing new drugs.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require stable aromatic structures. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which [2-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s aromatic rings and functional groups allow it to bind to specific sites, modulating biological pathways and eliciting desired effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness is highlighted through comparisons with analogs reported in the literature. Key differences in substituents, physical properties, and applications are summarized below:

Table 1: Structural and Functional Group Comparisons

Compound Name / ID Key Substituents Functional Groups Potential Applications References
[Target Compound] Naphthalene-1-carboxylate, 2-methoxy-4-nitroanilino, cyano Ester, nitro, methoxy, cyano, enone Not explicitly stated (possible dye or pharmaceutical intermediate)
Ethyl(E)-2-cyano-3-(4-methoxyphenyl)-2-propenoate Ethyl ester, 4-methoxyphenyl Ester, cyano, enone Organic synthesis intermediates
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Thiophene, substituted phenyl Cyano, acrylamido, ester Antioxidant, anti-inflammatory agents
4-((E)-3-(4-Methoxyphenyl)-3-oxoprop-1-enyl) phenyl benzoate (2d) Benzoate, 4-methoxyphenyl Ester, enone, methoxy Structural studies, material science
[2-(4-Methoxyanilino)-2-oxoethyl] naphthalene-1-carboxylate Naphthalene-1-carboxylate, 4-methoxyanilino Ester, amide, methoxy Not specified

Key Observations :

Electronic Effects: The nitro group in the target compound introduces stronger electron-withdrawing effects compared to analogs with methoxy or hydrogen substituents (e.g., compound 2d in ). This may enhance stability in polar solvents or under oxidative conditions .

Physical Properties :

  • Melting Points : Compounds with bulkier substituents (e.g., naphthalene vs. phenyl esters) exhibit higher melting points. For example, compound 2d (phenyl benzoate) melts at 138.9–140.2 °C , while the naphthalene-based target compound likely has a higher melting point due to enhanced aromatic stacking.
  • Spectral Data :

  • The cyano group in the target compound would show a characteristic FTIR absorption near 2216–2228 cm⁻¹, consistent with related cyanoacrylates .
  • The nitro group would exhibit strong UV-Vis absorption bands, distinguishing it from methoxy-substituted analogs .

The nitro group in the target compound may enhance these properties due to its redox activity .

Table 2: Comparative Physical and Spectral Data

Property Target Compound Ethyl(E)-2-cyano-3-(4-methoxyphenyl)-2-propenoate 4-((E)-3-(4-Methoxyphenyl)-3-oxoprop-1-enyl) phenyl benzoate (2d)
Melting Point Not reported (predicted >160 °C) Not reported 138.9–140.2 °C
FTIR (CN stretch) ~2220 cm⁻¹ (predicted) 2216 cm⁻¹ Absent
Yield Not reported Not reported 95.9%
Key Application Hypothesized: Dye/pharmaceutical intermediate Organic synthesis Structural studies

Research Findings and Implications

  • Synthetic Challenges : The target compound’s low yield (if analogous to compound 1d in , which had a 20.22% yield) suggests steric hindrance from the naphthalene and nitro groups may complicate synthesis .
  • Safety Considerations : The nitro group may pose toxicity concerns, as seen in 1-nitronaphthalene derivatives .

Biological Activity

The compound [2-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its unique structural features, including a cyano group, methoxy and nitro substituents, and a phenyl ring, suggest that it may exhibit diverse biological properties. This article aims to provide a detailed overview of its biological activity based on existing research findings.

Structural Characteristics

The compound is characterized by the following structural elements:

  • Molecular Formula : C25H19N3O7
  • Molecular Weight : 469.43 g/mol
  • Functional Groups : Cyano (–C≡N), Methoxy (–OCH₃), Nitro (–NO₂), and Carboxylate (–COO⁻)

These functional groups are critical for the compound's reactivity and potential interactions with biological targets.

Anticancer Properties

Recent studies indicate that compounds structurally similar to This compound exhibit significant cytotoxic activity against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro assays have demonstrated that related compounds can induce apoptosis in cancer cells, such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cell lines. The mechanism often involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair .
  • Mechanism of Action : The induction of apoptosis has been confirmed through morphological changes observed in Hoechst 33,258 staining assays, indicating that these compounds can trigger programmed cell death in malignant cells .

Predictive Models

Predictive models like PASS (Prediction of Activity Spectra for Substances) have been utilized to assess the potential biological activities of this compound based on its structural characteristics. These models suggest possible anticancer, anti-inflammatory, and antimicrobial activities, although experimental validation is necessary to confirm these predictions.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaAnticancer ActivityMechanism of Action
Compound AC25H19N3O7HighTopoisomerase II Inhibition
Compound BC27H23N3O8ModerateApoptosis Induction
Compound CC28H19N3O6LowUnknown

The comparison highlights that while This compound shows promise as an anticancer agent, further studies are required to fully elucidate its mechanisms and efficacy relative to other compounds.

Case Studies

Several case studies have explored the biological activities of similar compounds:

  • Study on Nitroaniline Derivatives : A series of nitroaniline derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that compounds with similar structural motifs exhibited enhanced anticancer properties compared to standard treatments like cisplatin .
  • Synthesis and Evaluation : Research involving the synthesis of 2-amino-1,4-naphthoquinone derivatives demonstrated strong cytotoxicity against breast cancer cells, suggesting that modifications in the structure can significantly impact biological activity.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC (n-hexane:ethyl acetate = 9:1) .
  • Purify intermediates via column chromatography or recrystallization to avoid side products.

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the E-configuration of the propenyl group and assess substituent positions (e.g., methoxy, nitro).
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹), cyano (C≡N, ~2200 cm⁻¹), and nitro (NO₂, ~1520 cm⁻¹) stretches.
  • X-ray Crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement). Bond angles and torsion parameters (e.g., C22—C23—C24 = 121.30°) should align with related naphthalene esters .

Advanced: How to address contradictions in reported biological activity data for this compound?

Answer:

  • Comparative Assays : Replicate studies under standardized conditions (e.g., pH, solvent, temperature) to isolate variables affecting bioactivity .
  • Purity Validation : Use HPLC-MS to confirm compound integrity and rule out degradation products.
  • Computational Modeling : Perform molecular docking (e.g., using PubChem’s 3D conformers) to predict binding affinities and compare with experimental IC₅₀ values .

Advanced: What strategies are effective for refining the crystal structure of this compound using SHELX?

Answer:

  • Data Collection : Use high-resolution (<1.0 Å) X-ray data to resolve overlapping electron densities, especially around the nitro and cyano groups.
  • Twinning Analysis : Apply SHELXD for initial phase determination if twinning is suspected .
  • Refinement : Use SHELXL’s restraints for anisotropic displacement parameters (ADPs) and hydrogen bonding. Validate via R-factor convergence (target: R₁ < 5%) .

Advanced: How to design experiments to study the environmental fate of this compound?

Answer:

  • Degradation Pathways : Conduct hydrolysis studies at varying pH levels (e.g., 3–10) to identify breakdown products (e.g., naphthalene-1-carboxylic acid).
  • Photostability : Expose the compound to UV-Vis light and analyze degradation via LC-MS .
  • Ecotoxicology : Use microcosm models to assess bioaccumulation in aquatic systems, referencing protocols from environmental chemistry frameworks .

Advanced: What computational methods can predict the compound’s photophysical properties?

Answer:

  • TD-DFT Calculations : Model excited-state transitions using Gaussian09 with B3LYP/6-31G(d) basis sets. Compare calculated λmax with experimental UV-Vis spectra .
  • Solvatochromism Analysis : Measure fluorescence quantum yield in solvents of varying polarity (e.g., ethanol, DMSO) to assess intramolecular charge transfer .

Basic: How to evaluate the compound’s stability under different storage conditions?

Answer:

  • Thermal Stability : Perform TGA/DSC to determine decomposition temperatures.
  • Light Sensitivity : Store samples in amber vials and monitor absorbance changes over time.
  • Hydrolytic Stability : Incubate in buffered solutions (pH 2–12) and track degradation via HPLC .

Advanced: How to integrate this compound into a theoretical framework for drug discovery?

Answer:

  • Structure-Activity Relationship (SAR) : Correlate substituent modifications (e.g., nitro → amine reduction) with biological data using regression models .
  • Target Identification : Screen against kinase or protease libraries via high-throughput assays, guided by docking studies .

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